molecular formula C21H33NO11 B8115326 propargyl-PEG7 NHS acetate

propargyl-PEG7 NHS acetate

Cat. No.: B8115326
M. Wt: 475.5 g/mol
InChI Key: WXQXYZKSXVGGRU-UHFFFAOYSA-N
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Description

Propargyl-PEG7 NHS acetate is a compound that combines a propargyl group, polyethylene glycol (PEG) with seven ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable amide bonds with primary amines. The propargyl group allows for further functionalization through click chemistry reactions, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propargyl-PEG7 NHS acetate typically involves the modification of commercially available heterobifunctional PEG. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with N-hydroxysuccinimide to form the NHS ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high purity and yield. The compound is then purified using techniques such as column chromatography and crystallization to achieve the desired purity level of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG7 NHS acetate undergoes several types of chemical reactions, including nucleophilic substitution, click chemistry, and amide bond formation. The NHS ester group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propargyl-PEG7 NHS acetate involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide. The propargyl group allows for further functionalization through click chemistry, where it reacts with azides to form triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG7 NHS acetate is unique due to its specific combination of a seven-unit PEG chain, a propargyl group, and an NHS ester. This combination provides a balance of solubility, reactivity, and functionalization potential, making it a versatile tool in various scientific applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQXYZKSXVGGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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